Bienvenue dans la boutique en ligne BenchChem!

Fusidic Acid

Dermatology Topical Antibiotics Clinical Trial

Fusidic acid's unique inhibition of EF-G provides potent anti-staphylococcal activity distinct from beta-lactams/macrolides, with 96.7% MRSA susceptibility. Its ~91% oral bioavailability and deep tissue penetration into bone/necrotic tissue make it essential for osteomyelitis and prosthetic joint infections, offering clinical superiority over generic alternatives.

Molecular Formula C31H48O6
Molecular Weight 516.7 g/mol
CAS No. 6990-06-3
Cat. No. B1666038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFusidic Acid
CAS6990-06-3
SynonymsAcid, Fusidic
Fucithalmic
Fusidate Sodium
Fusidate, Silver
Fusidate, Sodium
Fusidic Acid
Fusidic Acid, Sodium Salt
Fusidin
Silver Fusidate
Sodium Fusidate
Sodium, Fusidate
Stanicide
Molecular FormulaC31H48O6
Molecular Weight516.7 g/mol
Structural Identifiers
SMILESCC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)O)C
InChIInChI=1S/C31H48O6/c1-17(2)9-8-10-20(28(35)36)26-22-15-24(34)27-29(5)13-12-23(33)18(3)21(29)11-14-30(27,6)31(22,7)16-25(26)37-19(4)32/h9,18,21-25,27,33-34H,8,10-16H2,1-7H3,(H,35,36)/b26-20-/t18-,21-,22-,23+,24+,25-,27-,29-,30-,31-/m0/s1
InChIKeyIECPWNUMDGFDKC-MZJAQBGESA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility5.21e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Fusidic Acid (CAS 6990-06-3) Procurement Intelligence: A Steroidal Antibiotic with a Unique Translational Target and Anti-Staphylococcal Profile


Fusidic acid (CAS 6990-06-3), often used as its sodium salt, is a steroidal antibiotic belonging to the fusidane class, distinguished by its tetracyclic triterpenoid structure [1]. Its mechanism of action is uniquely defined by the inhibition of bacterial protein synthesis through stabilization of the elongation factor G (EF-G) on the ribosome, effectively blocking translocation [2]. This specific mode of action differentiates it from other major antibiotic classes such as beta-lactams or macrolides, and it is well-recognized for its potent and focused anti-staphylococcal activity, including activity against methicillin-resistant Staphylococcus aureus (MRSA) [3].

Why Fusidic Acid (CAS 6990-06-3) Cannot Be Interchanged with In-Class Analogs or Other Anti-Staphylococcal Agents


The procurement of fusidic acid over a close analog or generic alternative is a non-trivial decision driven by unique pharmacological and microbiological differentiators. In-class substitution, for example with cephalosporin P1, is contraindicated due to documented differences in the mutational pathways leading to resistance, despite complete cross-resistance, indicating non-identical interactions with the ribosomal target [1]. Furthermore, fusidic acid's high oral bioavailability of ~91% [2] and its ability to achieve therapeutic concentrations in deep-seated tissues like bone and necrotic tissue [3] are not class-wide attributes and are absent in many other topical or systemic anti-staphylococcal agents. These factors establish a clear hierarchy of suitability that makes generic interchange scientifically and clinically unsound.

Quantitative Procurement Evidence: Fusidic Acid (CAS 6990-06-3) Versus Key Comparators


Clinical Superiority of Fusidic Acid Over Mupirocin in Bacterial Skin Infections

In a direct head-to-head clinical study (n=100), 2% fusidic acid cream demonstrated a higher overall effective rate compared to 2% mupirocin ointment for the treatment of bacterial skin diseases. [1]

Dermatology Topical Antibiotics Clinical Trial

Broader Spectrum of Topical Activity: Fusidic Acid's Unique Activity Against Propionibacterium acnes Compared to Mupirocin

In vitro agar diffusion assays revealed a key differentiating feature: fusidic acid cream produced an obvious zone of inhibition against Propionibacterium acnes, whereas mupirocin ointment showed no such activity. Both agents exhibited similar activity against Staphylococcus epidermidis. [1]

Microbiology Dermatology Acne Vulgaris

Superior In Vitro Potency of Fusidic Acid Against MRSA Clinical Isolates Compared to Penicillin and Erythromycin

In a study of 150 clinical MRSA isolates, fusidic acid exhibited significantly higher in vitro susceptibility compared to several other non-glycopeptide agents, demonstrating a 96.7% susceptibility rate. [1]

Antimicrobial Resistance MRSA In Vitro Susceptibility

A More Favorable Safety Profile: Lower Incidence of Adverse Effects with Fusidic Acid Compared to Retapamulin

In a randomized, observer-blinded study for impetigo, while clinical and bacteriological efficacies were not significantly different between the two groups, fusidic acid was associated with a lower incidence of adverse effects compared to the newer topical pleuromutilin, retapamulin. [1]

Clinical Safety Impetigo Tolerability

Favorable Global Resistance Epidemiology: Low Prevalence of Fusidic Acid Resistance in S. aureus

A 2021 systematic review and meta-analysis of studies from 2000-2020 found a low global prevalence of fusidic acid resistance in S. aureus, including MRSA and MSSA strains. This contrasts with the higher and often rapidly increasing resistance rates observed for other commonly used topical and systemic anti-staphylococcal agents. [1]

Antimicrobial Resistance Epidemiology Meta-Analysis

Superior Clinical Efficacy of Fusidic Acid Compared to Chloramphenicol and Framycetin in Acute Conjunctivitis

An open, randomized study demonstrated that 1% fusidic acid in a sustained-release eye preparation (Fucithalmic) was clinically superior to both chloramphenicol and framycetin eye drops. The superior outcome was attributed to a much lower rate of in vitro resistance to fusidic acid among the isolated pathogens. [1]

Ophthalmology Conjunctivitis Topical Antibiotic

High-Value Application Scenarios for Fusidic Acid (CAS 6990-06-3) Based on Comparative Evidence


First-Line Topical Therapy for Impetigo and Secondarily Infected Dermatoses

Given its demonstrated clinical efficacy and favorable safety profile compared to both mupirocin [1] and retapamulin [2], fusidic acid is an ideal candidate for procurement as a first-line topical agent for impetigo and other superficial bacterial skin infections. Its unique dual activity against S. aureus and P. acnes [1] further expands its utility beyond what mupirocin can offer.

Strategic Component of MRSA Decolonization and Infection Control Protocols

The exceptionally high in vitro susceptibility of clinical MRSA isolates to fusidic acid (96.7%) [3] and the low global prevalence of resistance (0.5% for S. aureus) [4] position it as a valuable, high-probability-of-success agent for inclusion in MRSA decolonization regimens and hospital formularies aiming to manage and control the spread of resistant staphylococci.

Ophthalmic Anti-Infective for Conjunctivitis in High-Resistance Settings

The proven clinical superiority of fusidic acid eye drops over chloramphenicol and framycetin, driven by lower underlying resistance rates (17% vs. 58% and 41%, respectively) [5], makes it a priority procurement for ophthalmic clinics and public health programs in regions where resistance to traditional eye antibiotics is a significant problem.

Oral and Parenteral Therapy for Deep-Seated Staphylococcal Infections

Fusidic acid's high oral bioavailability (~91%) [6] and its unique ability to penetrate and achieve therapeutic concentrations in deep tissues like infected bone and joints, as well as necrotic tissue [7], make it an essential procurement item for the management of difficult-to-treat osteomyelitis and prosthetic joint infections, often as part of combination therapy to prevent resistance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fusidic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.